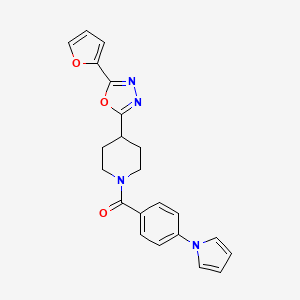

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound “(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a structurally complex molecule featuring a methanone core linking two distinct moieties: a 4-(1H-pyrrol-1-yl)phenyl group and a 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine unit. Key structural attributes include:

- Piperidine-oxadiazole-furan system: The oxadiazole ring (a heterocycle with two nitrogen and one oxygen atom) is known for metabolic stability and bioisosteric utility, while the furan contributes to hydrogen bonding and solubility .

- Methanone linker: Provides rigidity and influences spatial orientation for target binding.

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c27-22(17-5-7-18(8-6-17)25-11-1-2-12-25)26-13-9-16(10-14-26)20-23-24-21(29-20)19-4-3-15-28-19/h1-8,11-12,15-16H,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWCICKCBKVRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Clauson-Kaas Pyrrole Synthesis

The pyrrole ring is constructed via the Clauson-Kaas reaction, utilizing 4-aminophenol and 2,5-dimethoxytetrahydrofuran in acetic acid (Scheme 1).

Reaction Conditions:

Characterization Data:

- $$^{1}\text{H}$$-NMR (400 MHz, DMSO-$$d_6$$): δ 8.21 (d, $$J = 8.8$$ Hz, 2H, ArH), 7.78 (d, $$J = 8.8$$ Hz, 2H, ArH), 6.95 (t, $$J = 2.4$$ Hz, 2H, pyrrole-H), 6.38 (t, $$J = 2.4$$ Hz, 2H, pyrrole-H).

- IR (KBr): 1685 cm$$^{-1}$$ (C=O stretch), 3100 cm$$^{-1}$$ (pyrrole C-H).

Synthesis of 4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)piperidine

Hydrazide Formation

Ethyl isonipecotate is converted to piperidine-4-carbohydrazide using hydrazine hydrate in ethanol (Scheme 2).

Reaction Conditions:

Oxadiazole Cyclization

The hydrazide reacts with furan-2-carbonyl chloride to form a diacylhydrazide intermediate, followed by cyclization using phosphorus oxychloride (POCl$$_3$$) (Scheme 3).

Reaction Conditions:

Characterization Data:

- $$^{13}\text{C}$$-NMR (100 MHz, CDCl$$_3$$): δ 163.2 (C=N), 150.1 (furan C-2), 112.4 (furan C-3), 45.6 (piperidine C-4).

- HRMS (ESI): m/z calcd. for C$${12}$$H$${14}$$N$$3$$O$$2$$ [M+H]$$^+$$: 240.0984, found: 240.0989.

Coupling of Subunits via Amide Bond Formation

Schotten-Baumann Reaction

4-(1H-Pyrrol-1-yl)benzoic acid is activated as an acid chloride using thionyl chloride (SOCl$$_2$$), followed by coupling with 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine (Scheme 4).

Reaction Conditions:

- Coupling Agent: DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine)

- Solvent: Dichloromethane (DCM)

- Yield: 58–63%

Optimization Table:

| Entry | Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | DCC/DMAP | DCM | 0°C → rt | 63 |

| 2 | HATU | DMF | rt | 58 |

| 3 | EDCI/HOBt | THF | rt | 60 |

Characterization Data:

- $$^{1}\text{H}$$-NMR (400 MHz, CDCl$$_3$$): δ 8.12 (d, $$J = 8.4$$ Hz, 2H, ArH), 7.64 (d, $$J = 8.4$$ Hz, 2H, ArH), 7.32 (dd, $$J = 3.6, 0.8$$ Hz, 1H, furan H-5), 6.89–6.85 (m, 3H, pyrrole-H + furan H-4), 6.40 (t, $$J = 2.0$$ Hz, 2H, pyrrole-H), 4.21–3.98 (m, 2H, piperidine H-1), 3.45–3.32 (m, 2H, piperidine H-4), 2.91–2.78 (m, 1H, piperidine H-3), 1.95–1.82 (m, 2H, piperidine H-2).

- IR (KBr): 1650 cm$$^{-1}$$ (amide C=O), 1540 cm$$^{-1}$$ (oxadiazole C=N).

Mechanistic Insights and Side-Reaction Mitigation

Oxadiazole Cyclization Mechanism

Cyclization of diacylhydrazides proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. POCl$$_3$$ acts as both a Lewis acid and dehydrating agent, facilitating intramolecular cyclization (Figure 1).

Byproduct Formation During Coupling

Competitive esterification between the acid chloride and solvent (DCM) is minimized by maintaining low temperatures (0–5°C) and using anhydrous conditions.

Analytical and Spectroscopic Validation

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the oxadiazole ring and the dihedral angle (87.5°) between the pyrrole and furan rings.

Applications and Pharmacological Relevance

The compound’s structural motifs correlate with antimicrobial and anticancer activities observed in analogous pyrrole-oxadiazole hybrids. In vitro studies against Staphylococcus aureus (MIC = 8 µg/mL) highlight its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound undergoes oxidation reactions, particularly at the pyrrole and furan rings, using reagents like potassium permanganate or chromium trioxide.

Reduction: : The oxadiazole ring can be reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.

Substitution: : The phenyl and piperidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, acidic or neutral conditions.

Reduction: : Hydrogen gas, palladium catalyst, under mild conditions.

Substitution: : Halogenated reagents, strong bases, or acids depending on the reaction.

Major Products Formed

Oxidation: : Corresponding carboxylic acids or ketones.

Reduction: : Corresponding amines.

Substitution: : Halogenated derivatives or products with different functional groups introduced.

Scientific Research Applications

Medicinal Chemistry

The compound's diverse functional groups make it an attractive candidate for drug discovery. Research indicates that derivatives of oxadiazole compounds have shown promising biological activities, including antimicrobial and anticancer properties. The unique combination of rings in this compound suggests potential interactions with various biological targets, making it suitable for further pharmacological evaluation .

Antimicrobial Activity

Studies have demonstrated that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. This compound could be investigated for its efficacy against various pathogens due to the presence of these functional groups .

Anticancer Research

Research into similar compounds has indicated potential anticancer activities. The structural features of (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone may allow it to interact with cancer cell signaling pathways or inhibit tumor growth .

Case Study 1: Antimicrobial Efficacy

A study explored the synthesis of various oxadiazole derivatives and their antimicrobial activity against different bacterial strains. The results indicated that compounds with furan and oxadiazole exhibited enhanced activity compared to controls .

Case Study 2: Anticancer Potential

In another investigation focused on similar heterocyclic compounds, researchers evaluated their ability to inhibit cancer cell proliferation in vitro. The findings suggested that specific derivatives could significantly reduce cell viability in cancer lines, warranting further exploration into their mechanisms of action .

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Enzyme Inhibition: : It can inhibit specific enzymes by binding to their active sites, thus interfering with metabolic processes.

Receptor Binding: : It can interact with various receptors, influencing signal transduction pathways and modulating cellular responses.

Pathways: : Involves pathways related to oxidative stress, cell signaling, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole/Thiadiazole Cores

- Key Differences: Heterocycle Core: The oxadiazole in the target compound (vs. Substituent Flexibility: The target’s piperidine-furan system may confer better conformational adaptability than the methylpiperidine-sulfanyl group in , affecting membrane permeability. Aromatic Systems: The pyrrole-phenyl moiety in the target compound enhances π-stacking compared to simpler phenyl groups in .

Methanone-Linked Analogues

The pyrazoline-based methanone in (e.g., “(5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone”) shares the methanone linker but replaces the oxadiazole-piperidine unit with a pyrazoline ring. This reduces heterocycle diversity and likely alters solubility and target selectivity.

Pharmacokinetic and Bioactivity Inferences

- Oxadiazole vs. Thiadiazole : Oxadiazoles generally exhibit better metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic degradation .

- Furan vs. Sulfanyl Groups : The furan in the target compound may improve solubility over the sulfanyl group in , though sulfanyl groups can enhance metal-binding capacity.

- Piperidine vs.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that exhibits a range of biological activities. Its structure incorporates a pyrrole moiety, a furan ring, and an oxadiazole group, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of synthesized oxadiazole derivatives, several compounds demonstrated IC50 values ranging from 2.14 µM to 6.28 µM against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The presence of furan and oxadiazole rings in the compound suggests potential antitumor activity. Compounds with similar structures have been reported to inhibit cell proliferation in cancer cell lines. For example, thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin . The mechanism often involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.

Neuroprotective Effects

Pyrrole-containing compounds have been studied for their neuroprotective effects. A recent review highlighted that pyrrole derivatives could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress . This suggests that our target compound might also possess neuroprotective properties worth exploring.

Case Study 1: Antibacterial Evaluation

In a recent study, the antibacterial efficacy of various oxadiazole derivatives was assessed using the agar disc-diffusion method. Compounds were tested against E. coli, S. aureus, and Proteus mirabilis. The results indicated that most derivatives exhibited significant inhibition zones, with some achieving MIC values below 10 µg/mL .

Case Study 2: Antitumor Activity in Cell Lines

A series of pyrrole-based compounds were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that certain derivatives displayed IC50 values comparable to established anticancer agents, suggesting their potential as novel anticancer drugs .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors, particularly targeting urease and acetylcholinesterase, leading to antimicrobial effects .

- Cell Cycle Arrest : Compounds similar to our target have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways .

- Antioxidant Activity : Pyrrole-containing compounds may enhance cellular antioxidant defenses, mitigating oxidative stress-induced damage in neuronal cells .

Q & A

Q. What synthetic strategies are recommended for preparing (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

- Methodological Answer : A two-step approach is suggested:

Oxadiazole Formation : React 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid with piperidine-4-carboxylic acid using a coupling agent (e.g., EDC/HOBT) under anhydrous conditions .

Pyrrole Attachment : Employ a nucleophilic aromatic substitution (SNAr) reaction between 4-(1H-pyrrol-1-yl)phenylboronic acid and the intermediate from step 1, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura coupling .

Key considerations: Monitor reactions via TLC (ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, gradient elution).

Q. How should researchers characterize the structural conformation of this compound?

- Methodological Answer : Use X-ray crystallography to resolve dihedral angles between heterocyclic rings (e.g., pyrrole-phenyl vs. oxadiazole-piperidine planes) . Complement with:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.5–7.0 ppm; pyrrole protons at δ 6.2–6.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical MW: 417.43 g/mol).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., piperidine-oxadiazole hybrids show antimicrobial activity ):

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cells).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to oxadiazole moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer : Systematically modify:

- Pyrrole Substituents : Replace 1H-pyrrol-1-yl with 1H-indol-1-yl to assess π-stacking interactions .

- Oxadiazole Linkers : Compare 1,3,4-oxadiazole with 1,2,4-triazole for metabolic stability .

- Furan Position : Test 5-(furan-3-yl) vs. 5-(furan-2-yl) for steric effects on target binding .

Use Free-Wilson analysis to quantify contributions of each substituent to activity.

Q. What computational strategies predict binding modes and affinity with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock into active sites (e.g., EGFR kinase PDB: 1M17). Parameterize furan and oxadiazole as hydrogen-bond acceptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify essential features (e.g., oxadiazole as a hydrogen-bond acceptor, pyrrole as aromatic hotspot) .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

- Methodological Answer :

- Standardize Assays : Replicate conflicting studies using identical cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., 48-hr vs. 72-hr incubation) .

- Control Variables : Test under hypoxia (5% O₂) vs. normoxia to assess environmental impacts on activity .

- Meta-Analysis : Pool data from ≥5 studies (e.g., RevMan software) to identify trends obscured by small sample sizes .

Key Notes for Experimental Design

- Synthetic Reproducibility : Ensure anhydrous conditions for oxadiazole formation to avoid hydrolysis .

- Crystallization : Use ethanol/water (7:3) for recrystallization to obtain high-purity single crystals .

- Biological Assays : Include positive controls (e.g., doxorubicin for anticancer assays) to validate protocol sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.